Ebrimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Ebrimycin is a macrolide antibiotic complex derived from the fermentation of specific strains of Streptomyces bacteria. It is primarily known for its efficacy against a variety of bacterial infections, particularly skin infections such as acne and impetigo. Ebrimycin is marketed in Hungary under the brand name Ebrimycin® gel, which is formulated as a topical treatment . The compound exhibits a unique mechanism of action, targeting bacterial cell membranes and disrupting their integrity, leading to cell death without lysis .

Ebrimycin undergoes several chemical interactions that are crucial for its biological activity. Notably, it forms hydrogen bonds with lipid components of bacterial membranes, which stabilizes its interaction with these membranes. Studies have shown that Ebrimycin can form complexes with oleic acid, a major component of lipid bilayers, through both single and double hydrogen bonds. These interactions are influenced by thermodynamic parameters, including enthalpy and entropy changes, which vary significantly based on the reaction conditions .

Ebrimycin exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves binding to the bacterial plasma membrane, resulting in increased permeability and leakage of cellular contents. This effect is potent even against non-dividing bacteria, which are typically more resistant to antibiotics that target actively dividing cells . The compound has also demonstrated effectiveness in combination therapies, enhancing the bactericidal effects when used alongside other antibiotics like vancomycin and mupirocin .

The synthesis of Ebrimycin involves microbiological fermentation processes using specific Streptomyces strains. The production typically requires optimized growth conditions to maximize yield and potency. The fermentation process can be fine-tuned by manipulating factors such as nutrient availability, pH levels, and temperature to enhance the biosynthesis of the antibiotic complex .

Ebrimycin is primarily used in dermatological formulations for treating skin infections. Its topical gel formulation has been particularly effective against conditions like acne and impetigo due to its localized action and minimal systemic absorption . Beyond dermatology, research indicates potential applications in treating systemic infections caused by susceptible bacterial strains.

Interaction studies involving Ebrimycin have revealed its capacity to form complexes with various membrane components, such as ergosterol found in fungal membranes. These interactions can alter membrane fluidity and integrity, contributing to its antifungal properties as well . Additionally, Ebrimycin's interactions with other antibiotics have been studied to understand synergistic effects that could enhance therapeutic outcomes against resistant bacterial strains .

Ebrimycin shares structural and functional similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:

Ebrimycin's unique ability to effectively target both Gram-positive bacteria and certain fungi sets it apart from other macrolides that may be more limited in their spectrum or mechanism.

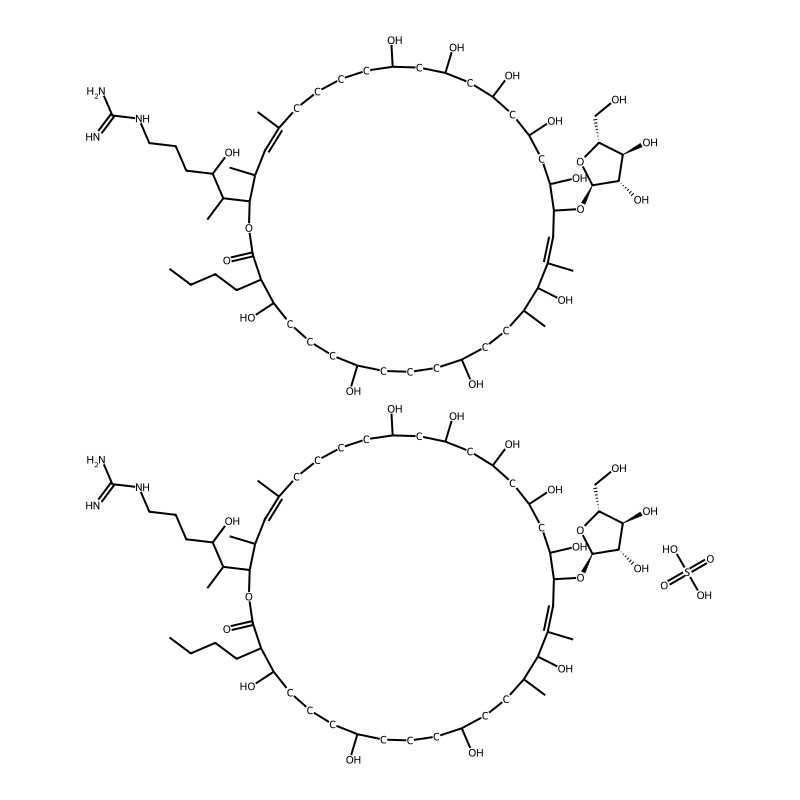

Ebrimycin, also known as primycin, represents a unique class of macrolide antibiotics characterized by an exceptionally large thirty-six-membered lactone ring structure [2] [32]. The compound exhibits a molecular formula of C55H103N3O17 with a molecular weight of 1078.4 grams per mole [2] [30]. This complex macrocyclic architecture distinguishes ebrimycin from conventional fourteen- to sixteen-membered macrolides commonly encountered in clinical practice [9] [10].

The structural framework of ebrimycin consists of a polyketide backbone forming the thirty-six-membered macrolactone core [13] [32]. This extensive ring system incorporates multiple hydroxyl groups positioned at strategic locations throughout the carbon chain, contributing to the molecule's polyol characteristics [30] [31]. The lactone ring formation occurs through intramolecular esterification between carboxyl and hydroxyl functionalities, creating the characteristic cyclic ester linkage that defines the macrolide class [36].

Guanidine Moiety Integration

The terminal guanidine group represents a critical structural feature of ebrimycin, positioned on an extended side chain attached to the macrolactone core [13] [19]. This guanidine functionality exhibits basic properties under physiological conditions, contributing to the compound's interaction with biological membranes [11] [19]. The guanidine moiety contains three nitrogen atoms arranged in a planar configuration, enabling extensive hydrogen bonding interactions with target molecules [11].

Arabinose Sugar Component

Ebrimycin incorporates a D-arabinose sugar unit covalently linked to the macrolactone framework through glycosidic bonding [30] [31]. This pentose sugar adopts the furanose ring form and contributes to the molecule's overall hydrophilic character [12]. The arabinose component displays specific stereochemical configurations at multiple chiral centers, influencing the compound's three-dimensional structure and biological activity [30].

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Characteristics |

|---|---|---|---|

| Complete Molecule | C55H103N3O17 | 1078.4 | Thirty-six-membered macrolactone |

| Guanidine Moiety | C(NH2)2NH | 59.07 | Basic terminal group |

| Arabinose Unit | C5H10O5 | 150.13 | Pentose sugar in furanose form |

| Lactone Core | Variable | Variable | Cyclic ester with multiple hydroxyl groups |

Stereochemical Configuration and Isomeric Variants

Ebrimycin possesses twenty defined stereocenters distributed throughout its molecular structure, creating an extraordinary degree of stereochemical complexity [31] [35]. The absolute configuration at each chiral center has been established through extensive spectroscopic analysis and chemical degradation studies [25] [31]. This stereochemical complexity contributes to the compound's specific biological activity and membrane interaction properties [22].

The macrolactone ring system exhibits specific geometric isomerism at two double bond positions within the carbon framework [2] [35]. These ethylenic linkages adopt defined stereochemical orientations that influence the overall molecular conformation and flexibility [19]. The stereochemical arrangement of hydroxyl groups along the polyol chain follows a specific pattern that facilitates intramolecular hydrogen bonding and stabilizes particular conformational states [22].

Configurational Analysis

The stereochemical configuration of ebrimycin has been elucidated through nuclear magnetic resonance spectroscopy and chemical correlation studies [25] [31]. Each of the twenty stereocenters contributes to the molecule's overall three-dimensional architecture, with specific configurations at key positions determining biological activity [31]. The arabinose component maintains its natural D-configuration, consistent with its biosynthetic origin from pentose phosphate pathway intermediates [12].

Isomeric Complexity

The presence of multiple stereocenters theoretically permits numerous stereoisomeric variants, though biological synthesis restricts the naturally occurring forms to specific configurations [31] [35]. Studies have identified that ebrimycin exists as a complex mixture of related compounds, with more than twenty distinct but structurally similar components detected in natural preparations [31]. These components share the fundamental macrolactone architecture while differing in specific stereochemical arrangements or minor structural modifications [31].

| Stereochemical Feature | Number of Centers | Configuration Type | Biological Significance |

|---|---|---|---|

| Total Stereocenters | 20 | Mixed R/S | Determines molecular shape |

| Double Bond Geometry | 2 | E/Z isomerism | Affects ring conformation |

| Arabinose Configuration | 4 | D-configuration | Maintains sugar stereochemistry |

| Guanidine Orientation | 1 | Fixed geometry | Influences membrane binding |

Amphiphilic Properties and Solubility Characteristics

Ebrimycin exhibits pronounced amphiphilic characteristics resulting from the presence of both hydrophilic and hydrophobic structural domains within the same molecule [19] [20]. The multiple hydroxyl groups distributed throughout the macrolactone core, combined with the arabinose sugar unit and terminal guanidine group, create extensive hydrophilic regions [19] [30]. Conversely, the aliphatic carbon chain segments and methyl substituents contribute to the molecule's hydrophobic character [19].

Solubility Profile

The compound demonstrates limited solubility in pure water due to the large hydrophobic macrocyclic framework, with enhanced dissolution occurring in aqueous solutions containing organic co-solvents [21] [23]. Ebrimycin shows improved solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, reflecting the balance between hydrophilic and lipophilic structural elements [21] [24]. The presence of multiple hydroxyl groups enables hydrogen bonding with protic solvents, facilitating dissolution in alcoholic media [21].

Membrane Interaction Properties

The amphiphilic nature of ebrimycin enables specific interactions with biological membranes through multiple mechanisms [19] [22]. The hydrophobic portions of the molecule can insert into lipid bilayer structures, while the hydrophilic domains remain associated with the aqueous interface [19] [20]. This dual character allows ebrimycin to disrupt membrane integrity by altering lipid organization and increasing membrane permeability [22].

Studies utilizing electron paramagnetic resonance spectroscopy have demonstrated that ebrimycin causes significant changes in membrane fluidity and organization [22]. The compound induces membrane rigidification by forming complexes with membrane constituents, particularly ergosterol in fungal cells [19] [22]. Thermodynamic analysis reveals that these interactions are primarily entropy-driven, involving the disruption of hydration shells around interacting molecules [19].

| Solvent System | Solubility Characteristics | Interaction Mechanism | Thermodynamic Parameters |

|---|---|---|---|

| Pure Water | Limited solubility | Hydrogen bonding | Unfavorable entropy |

| Organic Solvents | Enhanced dissolution | Hydrophobic interactions | Favorable enthalpy |

| Mixed Aqueous Systems | Moderate solubility | Combined mechanisms | Balanced thermodynamics |

| Membrane Environment | High affinity | Amphiphilic insertion | Entropy-driven binding |

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, High Performance Liquid Chromatography-Diode Array Detection-Mass Selective Detection)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ebrimycin through analysis of both proton and carbon-13 nuclear environments [25] [29]. One-dimensional proton nuclear magnetic resonance spectra reveal characteristic signal patterns corresponding to the various functional groups within the molecule [25]. The multiple hydroxyl groups generate signals in the downfield region, while the aliphatic carbon chain protons appear in the upfield portions of the spectrum [25].

Two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear multiple quantum coherence experiments, enable complete assignment of all carbon and proton signals [25]. These advanced methods facilitate the determination of stereochemical relationships and molecular connectivity patterns throughout the macrocyclic structure [25]. Rotating frame nuclear Overhauser enhancement spectroscopy provides crucial information regarding spatial proximity relationships between different portions of the molecule [25].

The complex nature of ebrimycin requires sophisticated nuclear magnetic resonance approaches to resolve overlapping signals and establish complete structural assignments [25] [26]. Gradient-enhanced experiments improve sensitivity and resolution, particularly important for detecting minor structural variants within natural ebrimycin preparations [25]. Nuclear magnetic resonance studies in different solvent systems reveal conformational flexibility and intermolecular association phenomena [26].

Mass Spectrometry Analysis

Mass spectrometry techniques provide molecular weight determination and fragmentation pattern analysis for ebrimycin characterization [27]. Field desorption mass spectrometry proves particularly valuable for analyzing high molecular weight antibiotics that lack sufficient volatility for conventional ionization methods [27]. The technique generates molecular ion peaks while minimizing thermal decomposition of the complex macrocyclic structure [27].

Electrospray ionization mass spectrometry enables gentle ionization of ebrimycin, producing intact molecular ions suitable for accurate mass determination [28]. Tandem mass spectrometry experiments provide structural information through controlled fragmentation processes that reveal connectivity patterns within the molecule [28]. High-resolution mass spectrometry confirms molecular formulas and distinguishes between closely related structural variants [28].

High Performance Liquid Chromatography-Diode Array Detection-Mass Selective Detection

High performance liquid chromatography coupled with diode array detection and mass selective detection provides powerful analytical capabilities for ebrimycin characterization [28]. The chromatographic separation resolves individual components within complex ebrimycin mixtures, enabling quantitative analysis of each structural variant [28]. Diode array detection monitors absorbance across the ultraviolet-visible spectrum, providing spectral fingerprints for component identification [28].

Mass selective detection operates in parallel with optical detection, confirming molecular weights and providing additional structural information for each separated component [28]. This hyphenated technique enables simultaneous qualitative and quantitative analysis of ebrimycin preparations [28]. Method validation studies demonstrate excellent linearity, precision, and accuracy for ebrimycin quantification across relevant concentration ranges [28].

| Analytical Technique | Detection Capability | Structural Information | Sensitivity Range |

|---|---|---|---|

| Nuclear Magnetic Resonance | Complete structure | Stereochemistry and connectivity | Millimolar concentrations |

| Mass Spectrometry | Molecular weight | Fragmentation patterns | Nanogram levels |

| High Performance Liquid Chromatography-Diode Array Detection | Component separation | Spectral fingerprints | Microgram levels |

| Mass Selective Detection | Molecular confirmation | Additional structural data | Nanogram levels |

Modular Type I Polyketide Synthase (PKS) System in Ebrimycin Production

Ebrimycin biosynthesis follows the canonical modular Type I polyketide synthase pathway characteristic of macrolide antibiotic production in Streptomyces species [1]. The Type I PKS system represents a sophisticated enzymatic assembly line where each module performs specific catalytic functions in a coordinated, non-iterative manner to construct the complex polyketide backbone [2] [3].

The modular architecture of Type I PKS systems in Ebrimycin production consists of multifunctional polypeptides containing distinct catalytic domains organized into discrete modules [4] [5]. Each module minimally requires three essential domains: a ketosynthase (KS) domain that catalyzes the decarboxylative Claisen condensation reaction, an acyltransferase (AT) domain responsible for selecting and activating extender units such as malonyl-CoA or methylmalonyl-CoA, and an acyl carrier protein (ACP) domain that covalently shuttles the growing polyketide chain between enzymatic active sites via an approximately 18 Å phosphopantetheinyl arm [2] [6].

Beyond the essential domains, Ebrimycin PKS modules incorporate optional β-carbon processing domains that determine the oxidation state and stereochemistry of the final product [6] [7]. Ketoreductase (KR) domains reduce the β-carbonyl group formed during condensation to generate β-hydroxyl functionality, while dehydratase (DH) domains eliminate water to create carbon-carbon double bonds [2] [4]. Enoylreductase (ER) domains further reduce these alkenes to saturated methylene groups, completing the reductive processing cascade [5]. The terminal module contains a thioesterase (TE) domain that releases the mature polyketide, often facilitating macrolactone formation through intramolecular cyclization [4] [7].

The biosynthetic gene cluster encoding the Ebrimycin PKS system exhibits the characteristic organization of Streptomyces secondary metabolite clusters, with PKS genes flanked by regulatory elements and tailoring enzymes [8] [9]. The modular nature of these systems allows for precise control over polyketide structure, with the linear arrangement of modules dictating the sequence of biosynthetic events and the domain composition within each module determining the chemical modifications at each position [6] [10].

Recent advances in understanding Type I PKS architecture have revealed that some systems employ discrete acyltransferase proteins that function in trans to serve "AT-less" PKS modules, as demonstrated in the leinamycin biosynthetic pathway [11]. This alternative organization provides additional flexibility in substrate selection and represents an important variant of the canonical modular PKS architecture that may be relevant to Ebrimycin biosynthesis.

Role of Fatty Acid Substrates in Precursor Channeling

Fatty acid substrates play critical roles in polyketide biosynthesis by serving as both building blocks and regulatory molecules that influence precursor channeling and metabolic flux [12] . In Streptomyces fermentation systems producing macrolide antibiotics like Ebrimycin, the availability and composition of fatty acid precursors directly impact both the efficiency of PKS assembly and the final product yield [14].

The primary fatty acid substrates involved in polyketide biosynthesis include acetyl-CoA as the starter unit and various forms of malonyl-CoA derivatives as extender units [4] [11]. Propionyl-CoA and methylmalonyl-CoA are particularly important for macrolide synthesis, with erythromycin biosynthesis requiring one propionyl-CoA and six methylmalonyl-CoA units for the construction of the 6-deoxyerythronolide B backbone [15] [16]. The cellular pool of these CoA-activated fatty acid precursors represents a critical bottleneck that must be optimized for efficient antibiotic production [17].

Supplementation with specific fatty acids has demonstrated significant effects on polyketide antibiotic production across multiple Streptomyces systems. Studies on primycin biosynthesis by Saccharomonospora azurea revealed that palmitic acid (C16:0) supplementation at 4.5 grams per liter provided superior results compared to other fatty acids including stearic acid (C18:0), lauric acid (C12:0), and shorter-chain alternatives [12] [14]. Similarly, spinosad production benefits from exogenous fatty acid supplementation, with an optimal 2:1 ratio of oleic acid to linoleic acid enhancing biosynthetic efficiency [18].

The mechanism by which fatty acids influence precursor channeling involves multiple pathways. First, fatty acids serve as direct substrates for the formation of CoA-activated building blocks through the action of acyl-CoA synthetases . Second, fatty acid metabolism contributes to the cellular energy balance and reducing equivalent pools necessary for PKS function . Third, fatty acids can influence membrane composition and fluidity, affecting the efficiency of membrane-associated biosynthetic processes [19].

Enhanced fatty acid biosynthesis has been linked to antibiotic resistance mechanisms, suggesting complex regulatory relationships between fatty acid metabolism and secondary metabolite production . In Pseudomonas aeruginosa, upregulation of fatty acid biosynthetic genes correlates with reduced membrane permeability and altered antibiotic uptake, indicating that fatty acid metabolism represents a critical intersection between primary metabolism and antibiotic response pathways .

For Ebrimycin production optimization, the strategic supplementation of fatty acid precursors represents a promising approach for yield enhancement. The specific fatty acid requirements may vary depending on the particular Streptomyces strain and fermentation conditions, necessitating systematic evaluation of different fatty acid types, concentrations, and feeding strategies to maximize precursor availability for PKS-mediated biosynthesis.

Fermentation Optimization Strategies for Yield Enhancement

Fermentation optimization for Ebrimycin production requires systematic evaluation and control of multiple interdependent parameters that influence both microbial growth and secondary metabolite biosynthesis [17] [20]. The complex regulatory networks governing antibiotic production in Streptomyces species respond sensitively to environmental conditions, making fermentation optimization a critical factor in achieving commercially viable yields [21].

Carbon source selection and concentration represent primary optimization targets for Streptomyces fermentation. Alternative carbon sources such as bagasse have demonstrated superior performance compared to traditional glucose-based media for erythromycin production, with 3% bagasse concentration yielding 28% higher antibiotic titers than glucose-based formulations [17]. The optimal glucose concentration for recombinant protein production in engineered systems was determined to be 7.81 grams per liter, emphasizing the importance of avoiding substrate inhibition effects that occur at higher concentrations [20].

Temperature control significantly impacts both enzyme activity and protein transport processes critical for antibiotic biosynthesis. Optimal temperatures typically range from 28-30°C for most Streptomyces fermentations, balancing maximal enzymatic activity with efficient protein folding and transport [17] [20]. Higher temperatures may reduce the efficiency of periplasmic protein transport and affect the stability of complex multidomain PKS enzymes [20].

pH maintenance at approximately 7.0 provides optimal conditions for enzyme activity and cellular physiology in most Streptomyces systems [17]. pH fluctuations can significantly impact both primary metabolism and the complex regulatory cascades governing secondary metabolite production [9].

Nitrogen source optimization involves both organic and inorganic components. Corn steep liquor consistently performs as the superior organic nitrogen source for antibiotic production across multiple studies, while ammonium chloride provides the optimal inorganic nitrogen supplementation [17]. The balanced provision of nitrogen sources supports both biomass accumulation and the intensive protein synthesis required for PKS enzyme production [17].

Cell density at induction represents a critical parameter for optimizing the transition from growth phase to antibiotic production phase. Studies indicate that induction at OD600 = 1.66 provides optimal balance between sufficient biomass accumulation and productive capacity for secondary metabolite synthesis [20]. Early log-phase induction may compromise cellular machinery availability, while late-phase induction can result in reduced metabolic activity [20].

Oxygen supply through adequate aeration (typically 200 rpm agitation) remains essential for aerobic Streptomyces metabolism and the oxidative processes involved in antibiotic biosynthesis [17]. Insufficient oxygen supply can severely limit both growth and production, while excessive aeration may cause foaming and shear stress that damages the filamentous morphology characteristic of Streptomyces cultures [21].

Advanced optimization strategies employ statistical experimental design approaches such as Response Surface Methodology (RSM) and Box-Behnken Design (BBD) to systematically evaluate parameter interactions and identify optimal operating conditions [20]. These approaches can reveal synergistic effects between parameters that would not be apparent through single-factor optimization studies [20].

Evolutionary Analysis of PKS Gene Clusters in Streptomyces spp.

The evolutionary history of polyketide synthase gene clusters in Streptomyces species reveals complex patterns of diversification driven by gene duplication, horizontal transfer, recombination, and modular rearrangement events [5] [22] [10]. These evolutionary processes have generated the remarkable diversity of PKS systems observed across the genus while maintaining functional constraints necessary for productive polyketide biosynthesis [23] [24].

Phylogenetic analysis of Streptomyces PKS systems indicates that the majority of modules involved in biosynthesis of individual compounds evolved through duplication of ancestral modules, followed by divergent evolution to acquire specialized functions [10]. In Streptomyces avermitilis, approximately 65% of PKS modules show evidence of recombinational replacements that occurred both within and between biosynthetic gene clusters, indicating extensive genetic exchange during evolutionary diversification [10].

The ketosynthase (KS) domains serve as reliable phylogenetic markers for tracing PKS evolution, as they maintain relatively stable sequences compared to other domains while retaining clear evolutionary signals [10] [25]. Comparative analysis reveals that KS domain phylogenies generally reflect the overall organization and function of their associated PKS systems, providing insights into the evolutionary relationships between different polyketide biosynthetic pathways [5] [10].

Type II PKS evolution demonstrates distinct patterns compared to Type I systems, with the ancestral ketosynthase-chain length factor (KS-CLF) gene pair arising from an ancient duplication event that predates major bacterial speciation [22]. The evolution of Type II PKS gene clusters involved coordinated gene swap events between accessory enzymes and mutations to the core KS-CLF pair, enabling diversification of chain length, oxidation state, and overall molecular architecture [22].

The modular architecture of Type I PKS systems facilitates evolutionary innovation through domain shuffling and module recombination [10] [25]. Natural recombination events appear to be concentrated in interdomain regions and specific sites within domains, suggesting that PKS modules have evolved structured recombination hotspots that maintain functional integrity while allowing evolutionary adaptation [10].

Horizontal gene transfer has played a significant role in PKS cluster distribution across Streptomyces species, with evidence for transfer events occurring at multiple taxonomic levels [23] [24]. The chromosomal organization of Streptomyces genomes, with highly variable regions at chromosome ends and conserved core regions, facilitates the acquisition and integration of foreign PKS clusters [26].

The evolutionary analysis of iterative Type I PKS systems has revealed their widespread but previously underappreciated presence in Streptomyces species [27] [28]. These monomodular systems may represent evolutionary precursors to multimodular assembly-line PKS systems, with gene duplication events providing the foundation for increased synthetic complexity [28].

Evolutionary constraints on PKS systems include the maintenance of specific protein-protein interaction interfaces required for efficient chain translocation between modules [25]. The preservation of functional ACP-KS interaction pairs appears to represent a fundamental evolutionary unit that limits the extent of recombination while enabling continued diversification [25].

The genomic context of PKS clusters within Streptomyces genomes shows non-random distribution patterns, with secondary metabolite biosynthetic gene clusters concentrated toward chromosome ends in regions of high evolutionary plasticity [24]. This organization facilitates rapid adaptation at the species and strain level while maintaining essential cellular functions in the more stable chromosomal core regions [24].

Comparative genomic analysis across 213 Streptomyces species reveals that the last common ancestor of the genus already possessed a complex genome containing approximately 11,408 protein-coding genes, indicating ancient complexity rather than progressive accumulation of genetic material [24]. Subsequent evolution involved extensive gene losses and gains in different lineages, generating the diverse PKS repertoires observed in modern Streptomyces species [24].

Purity

Exact Mass

Appearance

Storage

Dates

2: Feiszt P, Schneider G, Emődy L. Effect of primycin on growth-arrested cultures

3: Valasek A, Kiss ÍÉ, Fodor I, Kovács M, Urbán P, Jámbor É, Fekete C, Kerepesi

4: Hong H, Samborskyy M, Lindner F, Leadlay PF. An Amidinohydrolase Provides the

5: Feiszt P, Mestyán G, Kerényi M, Dobay O, Szabó J, Dombrádi Z, Urbán E, Emődy

6: Nyilasi I, Kocsubé S, Krizsán K, Galgóczy L, Papp T, Pesti M, Nagy K,

7: Virág E, Belagyi J, Kocsubé S, Vágvölgyi C, Pesti M. Antifungal activity of

8: Kovács P. [Tibor Vályi-Nagy (1912-1969), professor and researcher of

9: Virág E, Juhász A, Kardos R, Gazdag Z, Papp G, Pénzes A, Nyitrai M, Vágvölgyi

10: Virág E, Pesti M, Kunsági-Máté S. Complex formation between primycin and

11: Virág E, Belagyi J, Gazdag Z, Vágvölgyi C, Pesti M. Direct in vivo

12: Virág E, Pesti M, Kunsági-Máté S. Competitive hydrogen bonds associated with

13: Nyilasi I, Kocsubé S, Pesti M, Lukács G, Papp T, Vágvölgyi C. In vitro

14: Szabó A, Kónya A, Széll V, Máté G, Erdélyi B. Biological and chemical

15: Papp T, Ménesi L, Szalai I. Experiences in the Ebrimycin gel treatment of

16: Suga'r IP, Blaskó K, Györgyi S, Shcagina LV, Malev VV, Lev AA. Cooperative

17: Bálint G. Favourable observations with Ebrimycin gel in the outpatient

18: Bíró J, Várkonyi V. Ebrimycin gel in the treatment of pyodermas and bacterial

19: Mészáros C, Vezekényi K. Use of Ebrimycin gel in dermatology. Ther Hung.

20: Blaskó K, Shagina LV, Györgyi S, Lev AA. The mode of action of some

Explore Compound Types